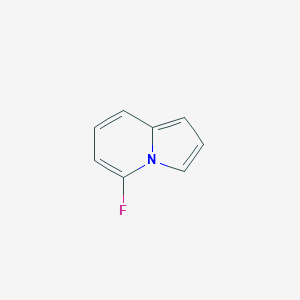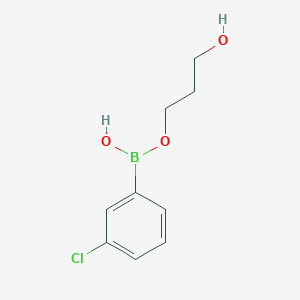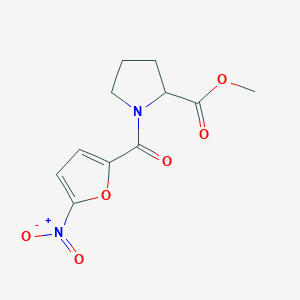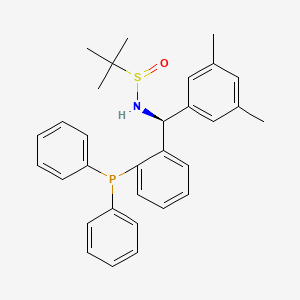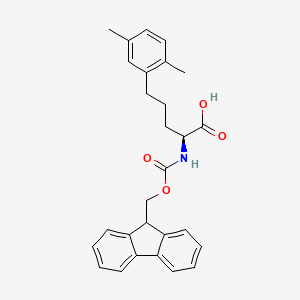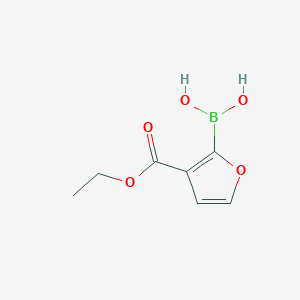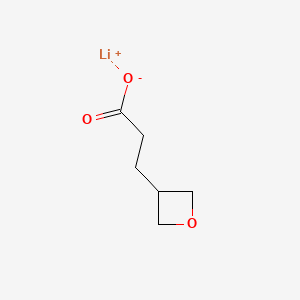
Lithium 3-(oxetan-3-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-(oxetan-3-yl)propanoate is a chemical compound characterized by the presence of a lithium cation and a 3-(oxetan-3-yl)propanoate anion. The oxetane ring, a four-membered cyclic ether, is a notable feature of this compound, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. Additionally, the lithium salt can be introduced through a reaction with lithium hydroxide or lithium carbonate under controlled conditions .
Industrial Production Methods
Industrial production of lithium 3-(oxetan-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Lithium 3-(oxetan-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear or branched products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new carbon-heteroatom bonds, leading to a variety of functionalized derivatives .
科学研究应用
Lithium 3-(oxetan-3-yl)propanoate has several scientific research applications:
作用机制
The mechanism of action of lithium 3-(oxetan-3-yl)propanoate involves its interaction with molecular targets and pathways within biological systems. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, including those involved in neurotransmission and cellular signaling . The lithium cation also plays a role in stabilizing the compound and enhancing its bioavailability .
相似化合物的比较
Similar Compounds
3-(Oxetan-3-yl)propanoic acid: This compound is structurally similar but lacks the lithium cation, which can affect its reactivity and solubility.
Oxetan-3-ylmethanamine: Another oxetane derivative, this compound has an amine group instead of the propanoate moiety, leading to different chemical properties and applications.
Uniqueness
Lithium 3-(oxetan-3-yl)propanoate is unique due to the presence of both the oxetane ring and the lithium cation. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C6H9LiO3 |
|---|---|
分子量 |
136.1 g/mol |
IUPAC 名称 |
lithium;3-(oxetan-3-yl)propanoate |
InChI |
InChI=1S/C6H10O3.Li/c7-6(8)2-1-5-3-9-4-5;/h5H,1-4H2,(H,7,8);/q;+1/p-1 |
InChI 键 |
ZPDQATYMTRMANS-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1C(CO1)CCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


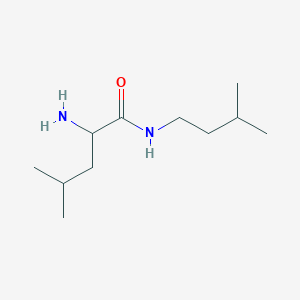
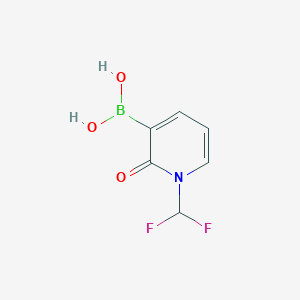
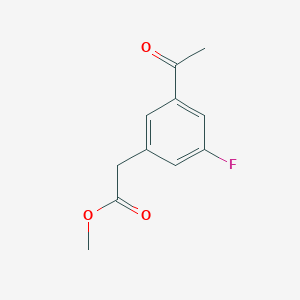
![4,6-Difluoro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13657929.png)

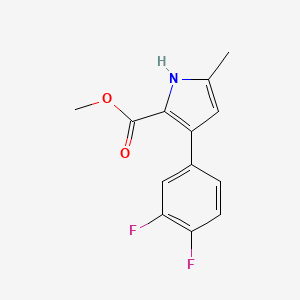
![(4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-YL)methanamine](/img/structure/B13657949.png)
